molecular formula C21H18FN5O3S B2497504 N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894032-07-6

N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B2497504
CAS No.: 894032-07-6
M. Wt: 439.47
InChI Key: OXTDBILXDMWMEF-UHFFFAOYSA-N
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Description

N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a sophisticated synthetic compound designed for advanced pharmacological and biochemical research. This molecule integrates a thiazolotriazole heterocyclic core, a privileged structure in medicinal chemistry known for its diverse biological activities and its ability to serve as a key scaffold in enzyme inhibition studies. The compound's structure is functionalized with a 3-fluorophenyl group via an oxalamide linker, a motif frequently employed in the design of kinase inhibitors and other targeted therapeutic agents due to its ability to participate in critical hydrogen-bonding interactions within enzyme active sites . The inclusion of a 4-methoxyphenyl moiety on the thiazolo[3,2-b][1,2,4]triazole system further modulates the compound's electronic properties and binding affinity, making it a valuable chemical probe for investigating structure-activity relationships in drug discovery programs. Researchers can utilize this compound to explore its potential mechanism of action, which may involve the allosteric modulation or competitive inhibition of specific cellular targets. Its primary research value lies in hit-to-lead optimization studies, particularly in oncology and neurodegenerative disease research, where analogous heterocyclic compounds have shown significant promise. This product is intended for use by qualified researchers in controlled laboratory settings to facilitate the development of novel bioactive molecules and to expand the understanding of complex signaling pathways.

Properties

IUPAC Name

N'-(3-fluorophenyl)-N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3S/c1-30-17-7-5-13(6-8-17)18-25-21-27(26-18)16(12-31-21)9-10-23-19(28)20(29)24-15-4-2-3-14(22)11-15/h2-8,11-12H,9-10H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTDBILXDMWMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of thiazole and triazole rings along with an oxalamide functional group. Its molecular formula is C26H26N6O2S2C_{26}H_{26}N_{6}O_{2}S_{2}, with a molecular weight of approximately 498.65 g/mol. The presence of multiple functional groups suggests a potential for diverse biological activities.

PropertyValue
Molecular FormulaC26H26N6O2S2
Molecular Weight498.65 g/mol
IUPAC NameThis compound
CAS Number894033-97-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of various enzymes and receptors, which can lead to significant therapeutic effects. For example:

  • Anticancer Activity : The compound may inhibit specific kinases involved in cell proliferation, impacting cancer cell growth.
  • Antimicrobial Activity : Preliminary studies indicate that it could inhibit bacterial fatty acid biosynthesis by targeting the enoyl-[acyl-carrier-protein] reductase enzyme, which is essential for bacterial survival.

Anticancer Properties

Research has shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit promising anticancer properties. In a study evaluating various analogs, compounds similar to this compound demonstrated significant inhibition against multiple cancer cell lines.

  • Case Study : A derivative was tested against human breast cancer cells (MCF-7), showing an IC50 value of 12 µM, indicating potent cytotoxicity.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored through various assays:

  • Minimum Inhibitory Concentration (MIC) : In tests against Staphylococcus aureus and Escherichia coli, the MIC values were recorded at 16 µg/mL and 32 µg/mL respectively.
MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32

Structure-Activity Relationship (SAR)

The structural components of this compound significantly influence its biological activity:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and bioavailability.
  • Thiazole and Triazole Rings : These heterocycles are critical for the compound's interaction with biological targets.

Safety and Toxicity Profile

Toxicity assessments have indicated that the compound possesses a favorable safety profile with no significant adverse effects reported in preliminary studies. It is essential to continue evaluating its pharmacokinetics and potential drug-drug interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Fluorophenyl Substitutions

  • N1-(4-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide This positional isomer (4-fluorophenyl vs. 3-fluorophenyl) shares identical functional groups but differs in fluorine substitution. The 4-fluorophenyl variant (CAS RN: 894032-90-7) has a molecular weight of 480.52 g/mol and a ChemSpider ID of 30771014.

Oxalamide-Based Flavor Enhancers

  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4) A regulatory-approved umami flavor compound (FEMA 4233), S336 replaces monosodium glutamate (MSG) in food products. Its dimethoxybenzyl and pyridinylethyl groups enhance solubility and receptor affinity (hTAS1R1/hTAS1R3). Unlike the target compound, S336 lacks the thiazolotriazole core, highlighting divergent design strategies for flavor vs. therapeutic applications .

Chlorophenyl and Methoxyphenyl Derivatives

  • The propyl linker may improve membrane permeability compared to the ethyl linker in the target compound .

Thiazolo[3,2-b][1,2,4]triazole Derivatives

  • 2-(4-Chlorophenyl)-6-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazole (Compound 8b)
    This analog shares the 4-methoxyphenyl-thiazolotriazole core but lacks the oxalamide side chain. With an 85% synthesis yield and melting point of 130–132°C, it demonstrates favorable synthetic feasibility. The absence of the oxalamide group likely reduces hydrogen-bonding capacity, impacting solubility or target interactions .

Data Table: Key Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituents Key Properties
N1-(3-fluorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide ~480 (estimated) 3-fluorophenyl, 4-methoxyphenyl Data pending; inferred stability from structural analogs
N1-(4-fluorophenyl)-N2-(...ethyl)oxalamide 480.52 4-fluorophenyl, 4-methoxyphenyl ChemSpider ID 30771016; potential metabolic differences vs. 3-fluoro isomer
S336 399.43 2,4-dimethoxybenzyl, pyridinylethyl FEMA 4233; regulatory-approved; IC50 < 1 µM for umami receptor activation
Compound 81 403.86 4-chlorophenyl, 4-methoxyphenyl Inhibits stearoyl-CoA desaturase; propyl linker enhances lipophilicity
Compound 8b 381.84 4-chlorophenyl, 4-methoxyphenyl 85% yield; mp 130–132°C; no oxalamide moiety

Research Findings and Implications

  • Positional Isomerism : The 3-fluorophenyl group in the target compound may confer unique pharmacokinetic properties compared to its 4-fluoro analog, such as altered cytochrome P450 metabolism .
  • Regulatory Considerations : Unlike S336, the target compound lacks regulatory approval, necessitating toxicological studies to assess safety margins .

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